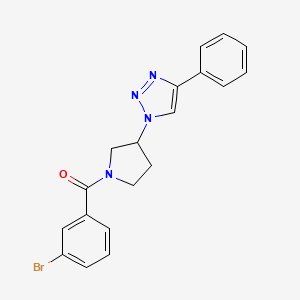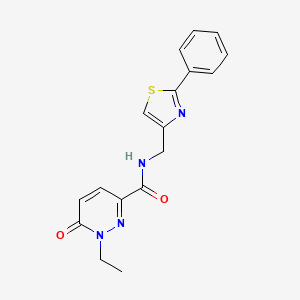
4-(morpholinosulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(morpholinosulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholinosulfonyl group, a naphthalen-2-yl group, and a thiazol-2-yl group attached to a benzamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, agrochemicals, and material science.
準備方法
The synthesis of 4-(morpholinosulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Attachment of the Naphthalen-2-yl Group: This step involves a coupling reaction between the synthesized thiazole and a naphthalen-2-yl halide using a palladium-catalyzed cross-coupling reaction.
Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group is introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with a sulfonyl chloride.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core by reacting the intermediate compound with benzoyl chloride in the presence of a base.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
4-(morpholinosulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinosulfonyl group, where nucleophiles such as amines or thiols can replace the morpholine moiety.
Coupling Reactions: The benzamide core can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
科学的研究の応用
4-(morpholinosulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Agrochemicals: The compound’s pesticidal properties make it a candidate for use in agricultural applications to protect crops from pests and diseases.
Material Science: Its unique structure allows it to be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a tool for probing biological pathways.
作用機序
The mechanism of action of 4-(morpholinosulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
4-(morpholinosulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide can be compared with other similar compounds, such as:
Benzothiazole Derivatives: These compounds share the thiazole ring structure and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Naphthalene Derivatives: Compounds containing the naphthalene moiety are widely studied for their applications in organic electronics and as intermediates in the synthesis of dyes and pharmaceuticals.
Sulfonyl Compounds: These compounds are characterized by the presence of a sulfonyl group and are used in various industrial and pharmaceutical applications due to their stability and reactivity.
The uniqueness of this compound lies in its combination of these structural features, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
特性
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c28-23(18-7-9-21(10-8-18)33(29,30)27-11-13-31-14-12-27)26-24-25-22(16-32-24)20-6-5-17-3-1-2-4-19(17)15-20/h1-10,15-16H,11-14H2,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKISRSKYCNHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B2996239.png)
![(2E)-3-[3,4-bis(benzyloxy)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2996241.png)
![5-bromo-2-chloro-N-ethyl-N-{2-[methyl(2,2,2-trifluoroethyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2996242.png)



![N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2996249.png)
![6-Aminospiro[3.3]heptan-2-ol](/img/structure/B2996250.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2996252.png)
![11-methyl-12-(2-methylprop-2-en-1-yl)-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2996253.png)



